Increased Lipophilicity (LogP) and Polar Surface Area (TPSA) Over the Unsubstituted Piperidine Analog
Relative to 1‑phenyl‑2‑(piperidin‑1‑yl)ethanamine (CAS 41208‑22‑4), the target compound gains a 4‑propoxy substituent that raises both LogP and TPSA. The unsubstituted comparator has a vendor‑reported LogP of 2.17 and TPSA of 29.26 Ų , whereas 1‑phenyl‑2‑(4‑propoxypiperidin‑1‑yl)ethanamine shows LogP = 2.58 and TPSA = 38.49 Ų . The ΔLogP of +0.41 and ΔTPSA of +9.23 Ų indicate that the propoxy group simultaneously increases hydrophobicity and polar surface area – a combination that can shift blood–brain barrier penetration and off‑target binding profiles relative to the unsubstituted parent.
| Evidence Dimension | LogP and TPSA (computed, vendor‑reported) |
|---|---|
| Target Compound Data | LogP = 2.58; TPSA = 38.49 Ų |
| Comparator Or Baseline | 1‑Phenyl‑2‑(piperidin‑1‑yl)ethanamine (CAS 41208‑22‑4): LogP = 2.17; TPSA = 29.26 Ų |
| Quantified Difference | ΔLogP = +0.41 (+18.9%); ΔTPSA = +9.23 Ų (+31.6%) |
| Conditions | Vendor‑calculated descriptors (Leyan); identical computational method |
Why This Matters
Quantified LogP and TPSA differences allow medicinal chemists to triage compounds for CNS permeability early in hit‑to‑lead, directly influencing library selection decisions.
